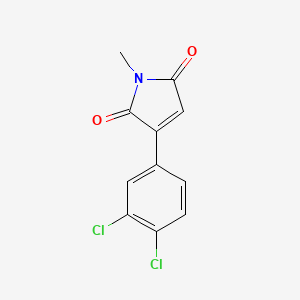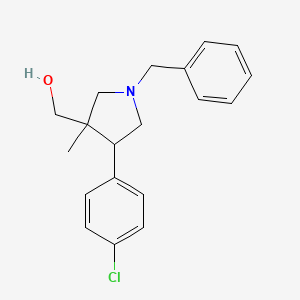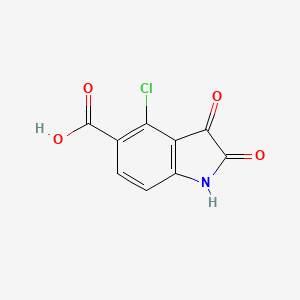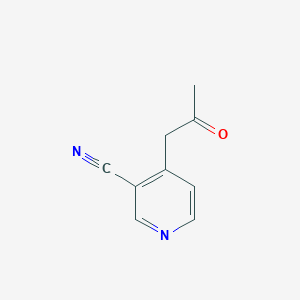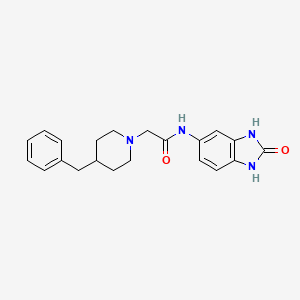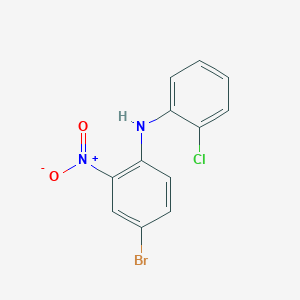
4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine: is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring, along with a chlorobenzenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine typically involves the nitration of 4-bromoaniline followed by a coupling reaction with 2-chlorobenzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-bromo-2-nitroaniline is then reacted with 2-chlorobenzenamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine can undergo reduction reactions to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions, basic conditions.
Coupling Reactions: Aryl halides, palladium catalyst.
Major Products Formed:
Reduction: Corresponding amines.
Substitution: Substituted derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry: 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is largely dependent on its functional groups. The nitro group can undergo reduction to form amines, which can interact with various biological targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the chlorobenzenamine moiety.
2-Chloro-4-nitroaniline: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrophenol: Similar structure but has a hydroxyl group instead of the amine group.
Uniqueness: 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is unique due to the presence of both bromine and nitro groups on the phenyl ring, along with the chlorobenzenamine moiety.
Properties
Molecular Formula |
C12H8BrClN2O2 |
|---|---|
Molecular Weight |
327.56 g/mol |
IUPAC Name |
4-bromo-N-(2-chlorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8BrClN2O2/c13-8-5-6-11(12(7-8)16(17)18)15-10-4-2-1-3-9(10)14/h1-7,15H |
InChI Key |
OLSRKDCPLHELPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

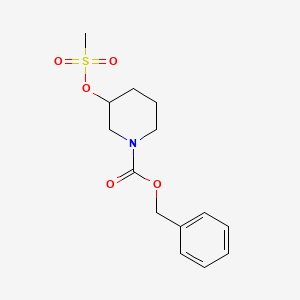
![Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8653787.png)
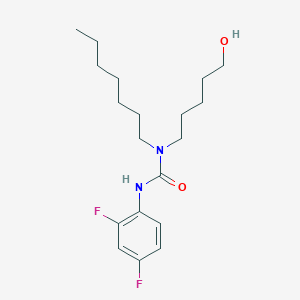
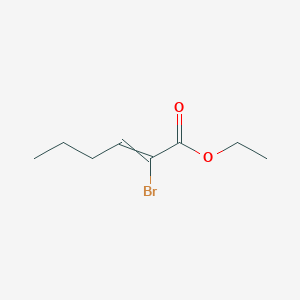
![4H-Furo[3,2-b]indole-2-carbonyl chloride](/img/structure/B8653802.png)
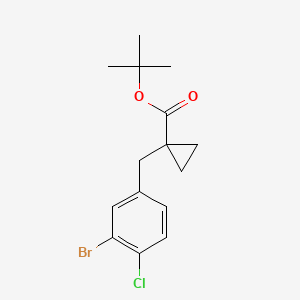
![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)
